molecular formula C20H12ClNO4 B4298081 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine

1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine

Cat. No.: B4298081
M. Wt: 365.8 g/mol
InChI Key: WXIIPPIIPPAXHQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine is a compound belonging to the dibenzo[b,f]oxepine family These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine can be achieved through various methods. One common approach involves the FeCl3-catalyzed alkyne–aldehyde metathesis reaction. This method provides high regio- and chemoselectivity under mild conditions . Another approach involves the use of phenyl chloroformate and subsequent microwave-induced transformations to yield the desired compound .

Industrial Production Methods

Industrial production methods for dibenzo[b,f]oxepine derivatives often involve large-scale synthesis using environmentally friendly catalysts and efficient reaction conditions. The use of iron (III) chloride as a catalyst is particularly notable for its sustainability and effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrazine monohydrate for the reduction of the nitro group , and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions include amine derivatives and substituted dibenzo[b,f]oxepine compounds, which can have varied biological and chemical properties.

Scientific Research Applications

1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. For instance, it can act as a microtubule inhibitor, affecting cell division and growth . The compound’s structure allows it to bind to specific sites on proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-chlorophenoxy)-3-nitrodibenzo[b,f]oxepine include other dibenzo[b,f]oxepine derivatives such as:

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorophenoxy group and the nitro group differentiates it from other dibenzo[b,f]oxepine derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-chlorophenoxy)-2-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO4/c21-14-6-8-16(9-7-14)25-19-11-15(22(23)24)12-20-17(19)10-5-13-3-1-2-4-18(13)26-20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIIPPIIPPAXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(O2)C=C(C=C3OC4=CC=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.